molecular formula C6H9N3O2S B1582950 4-Hydrazinylbenzenesulfonamide CAS No. 4392-54-5

4-Hydrazinylbenzenesulfonamide

Cat. No.: B1582950
CAS No.: 4392-54-5
M. Wt: 187.22 g/mol
InChI Key: NBJSNAGTUCWQRO-UHFFFAOYSA-N
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Description

4-Hydrazino-benzenesulfonamide is an organic compound with the molecular formula C6H9N3O2S. It is a key intermediate in the synthesis of various sulfonamide derivatives, which are known for their wide range of biological activities.

Mechanism of Action

Target of Action

The primary target of 4-Hydrazinylbenzenesulfonamide is carbonic anhydrase isozymes . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

This compound interacts with carbonic anhydrase isozymes by inhibiting their activity . This inhibition disrupts the balance of carbon dioxide and bicarbonate in cells, which can lead to various physiological effects.

Biochemical Pathways

The inhibition of carbonic anhydrase isozymes by this compound affects several biochemical pathways. These enzymes play a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide out of tissues. By inhibiting these enzymes, this compound can disrupt these processes .

Pharmacokinetics

These properties can impact the bioavailability of this compound, or the proportion of the drug that enters the circulation and can have an active effect .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of carbonic anhydrase isozymes. This can lead to a disruption in the balance of carbon dioxide and bicarbonate in cells, which can have various downstream effects .

Biochemical Analysis

Biochemical Properties

4-Hydrazinylbenzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The most prominent mechanism involves the inhibition of carbonic anhydrase isozymes . This interaction is crucial as it influences the activity of these enzymes, thereby affecting various biochemical processes.

Cellular Effects

This compound has been observed to exhibit cytotoxic activity against several human tumor cell lines, including MCF-7, Hela, and A549 . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s effects on these cellular processes contribute to its anticancer and antitumor properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It acts as an inhibitor of carbonic anhydrase isozymes, affecting their activity and thus influencing various biochemical processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels. Detailed information about these interactions and their implications is currently limited.

Preparation Methods

The synthesis of 4-Hydrazino-benzenesulfonamide typically involves the reaction of p-chlorobenzenesulfonamide with hydrazine hydrate under high temperature and pressure conditions. The reaction is carried out at temperatures between 120°C and 125°C and pressures ranging from 0.8 MPa to 1.2 MPa. The molar ratio of p-chlorobenzenesulfonamide to hydrazine hydrate is maintained between 1:8 and 1:15, with the hydrazine hydrate having a mass percent of 50% to 80% . This method is suitable for industrial production due to its high yield and product purity.

Chemical Reactions Analysis

4-Hydrazino-benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazino group can be substituted with various functional groups to form different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .

Scientific Research Applications

4-Hydrazino-benzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

4-Hydrazino-benzenesulfonamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-hydrazinylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c7-9-5-1-3-6(4-2-5)12(8,10)11/h1-4,9H,7H2,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJSNAGTUCWQRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195989
Record name p-Hydrazinobenzenesulphonamide
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Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4392-54-5
Record name 4-Hydrazinobenzenesulfonamide
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Record name p-Hydrazinobenzenesulphonamide
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Synthesis routes and methods I

Procedure details

A stirred solution of 4-chlorobenzenesulfonamide (38.33 g, 200 mmol) and anhydrous hydrazine (31.4 mL, 1.0 mol) was heated at reflux for 30 hours. After cooling to room temperature, the mixture was poured into water (500 mL) with swirling. The resulting precipitate was collected by filtration, washed thoroughly with water several times, air-dried, and dried under vacuum to give the title compound (35.5 g, 95% yield) as a white solid. Mp 169–171° C. 1H NMR (300 MHz, THF-d8) δ 7.59 (d, J=8.8 Hz, 2H), 6.77 (d, J=8.8 Hz, 2H), 6.62 (br, 1H), 5.99 (br, 2H), 3.87 (br, 2H). Mass spectrum (API-TIS) m/z 188 (MH+).
Quantity
38.33 g
Type
reactant
Reaction Step One
Quantity
31.4 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

Quantity
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Synthesis routes and methods III

Procedure details

4-Aminobenzenesulfonamide (52 g, 0.3 mol) was dissolved in 200 ml H2O containing 30 ml 30% NaOH and added to 75 ml 4N NaNO2. The resulting solution was poured over 100 g crushed ice containing 100 ml 30% HCl at a rate needed to maintain a reaction temperature of 5° C. The diazotization step was carried out for 40 min and the resultant diazonium salt was then added slowly to a stirred solution of 99.95 g Na2 SO3 in 250 ml water at 10° C., and the reaction was continued for 1 h. At this point, the reaction temperature was raised to 70° C. and 300 ml 30% HCl was added over 30 min. The precipitated product was stirred overnight, collected by filtration, washed with cold water and dried. The phenylhydrazine-4-sulfonamide obtained (47 g) was dissolved in 600 ml H2O containing 40 ml 30% NaOH, and to this solution 27.5 g (0.26 mol) of benzaldehyde was added at 50°-55° C. After stirring for 1 h, the temperature was reduced to 30° C. and 24 ml 30% HCl was added. The precipitated product was collected by filtration, washed with cold water and dried, to give 47.2 g of benzaldehyde phenylhydrazone-4-sulfonamide (m.p. 199° C.).
Quantity
52 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Name
Quantity
300 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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